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molecular formula C9H5ClFN B035510 4-Chloro-6-fluoroquinoline CAS No. 391-77-5

4-Chloro-6-fluoroquinoline

Cat. No. B035510
M. Wt: 181.59 g/mol
InChI Key: CKTQPWIDUQGUGG-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

This compound was made in a manner analogous to that of the synthesis of 4-chloro-6-fluoroquinoline described in Example 12. Starting from p-toluidine and diethyl ethoxymethylenemalonate the compound was obtained as a solid of mp 47°-51°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](F)[CH:10]=2)[N:5]=[CH:4][CH:3]=1.N[C:14]1C=CC(C)=CC=1.C(OC=C(C(OCC)=O)C(OCC)=O)C>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:14])[CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a solid of mp 47°-51°

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC2=CC=C(C=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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